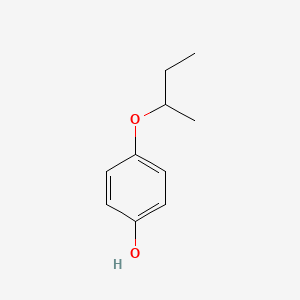

4-(1-Methyl-1-propyloxy)-phenol

Vue d'ensemble

Description

The compound “4-(1-Methyl-1-propyloxy)-phenol” is a phenolic compound with a propyl group attached to the fourth carbon of the phenol ring via an ether linkage . Phenolic compounds are a class of chemical compounds consisting of a hydroxyl group (-OH) bonded directly to an aromatic hydrocarbon group .

Molecular Structure Analysis

The molecular structure would consist of a phenol ring with a propyl group attached via an ether linkage. The presence of the phenol group could result in the compound exhibiting properties typical of phenolic compounds, such as the ability to form hydrogen bonds .Chemical Reactions Analysis

Phenolic compounds can undergo a variety of reactions, including electrophilic aromatic substitution and oxidation . The ether group might make the compound more resistant to acid but more susceptible to oxidation .Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Phenolic compounds are often solids at room temperature, and they may exhibit a characteristic phenolic odor . They are also often soluble in organic solvents .Applications De Recherche Scientifique

Synthesis and Characterization

Compounds structurally related to "4-(1-Methyl-1-propyloxy)-phenol" have been synthesized and characterized for their biological and electrochemical properties. For example, novel ON donor Schiff bases incorporating phenol derivatives have been developed, exhibiting significant biological activities and potential for DNA protection against hydroxyl free radicals. These compounds also showed promising results in electrochemical studies, indicating their potential utility in various scientific applications (Shabbir et al., 2016).

Bioremediation

Research into the bioremediation of environmental pollutants like Bisphenol A has highlighted the use of laccase enzymes in conjunction with phenolic compounds. Studies have shown that laccase-hosted reverse micelle systems can significantly degrade hydrophobic phenolic pollutants, suggesting a role for phenolic compounds and their derivatives in environmental cleanup efforts (Chhaya & Gupte, 2013).

Material Science and Polymers

In material science, derivatives of phenolic compounds have been used to enhance the properties of polymers. For instance, a novel antioxidant containing a 2,6-di-tert-butylphenolic moiety was synthesized and tested in polymers, demonstrating its stabilizing activity and potential for improving material durability (Nedelčev et al., 2007).

Anti-inflammatory Activities

Phenolic compounds isolated from natural sources, such as the tender leaves of Eucommia ulmoides Oliv., have shown anti-inflammatory activities. These compounds, including various phenolic derivatives, have exhibited inhibitory effects on NO production in macrophage cells, suggesting their potential for therapeutic applications (Ren et al., 2021).

Epoxy Resins from Plant-Based Phenolic Acids

Research into eco-friendly materials has led to the development of biorenewable epoxy resins derived from plant-based phenolic acids. These resins, synthesized from functionalized phenolic acids, offer a sustainable alternative to conventional epoxy resins derived from non-renewable resources, with promising applications in various industrial sectors (Yang et al., 2016).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-butan-2-yloxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-3-8(2)12-10-6-4-9(11)5-7-10/h4-8,11H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODJNFFWBHMBEMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OC1=CC=C(C=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60551821 | |

| Record name | 4-[(Butan-2-yl)oxy]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60551821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70476-61-8 | |

| Record name | 4-[(Butan-2-yl)oxy]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60551821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

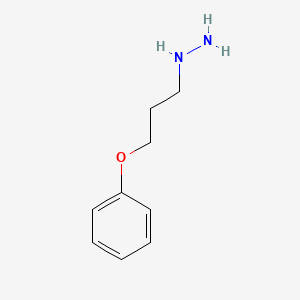

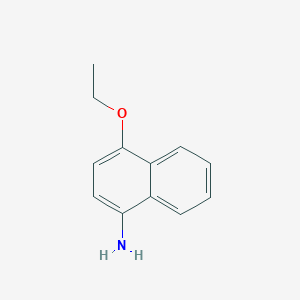

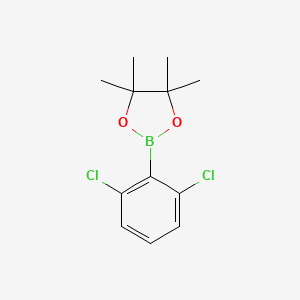

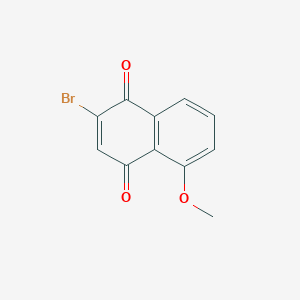

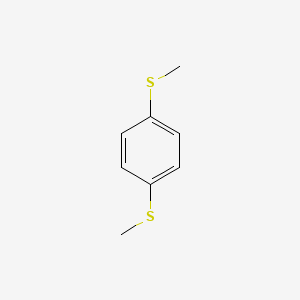

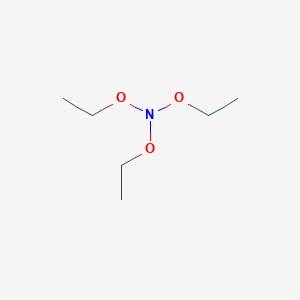

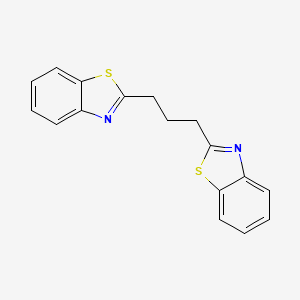

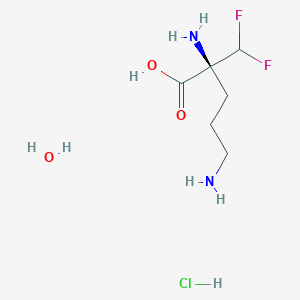

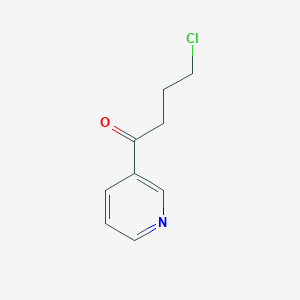

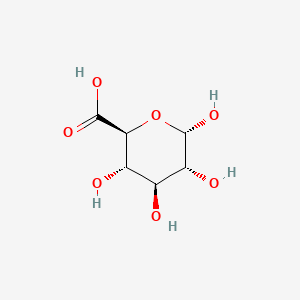

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.